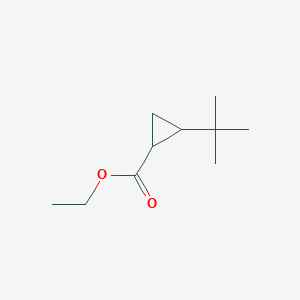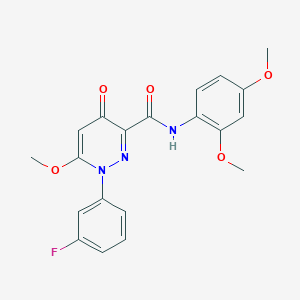![molecular formula C17H14O3 B2583376 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one CAS No. 69322-22-1](/img/structure/B2583376.png)
3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of a 4-methylphenyl group and an oxoethyl substituent further enhances its chemical reactivity and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzofuran with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful temperature control to prevent side reactions.
Another synthetic route involves the condensation of 4-methylbenzaldehyde with 2-hydroxyacetophenone, followed by cyclization to form the benzofuran ring. This method often employs acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recycling and purification steps are integrated into the production process to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. Research focuses on their ability to interact with biological targets such as enzymes or receptors, which could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including materials science and polymer chemistry.
Mécanisme D'action
The mechanism of action of 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxoethyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the benzofuran ring system can engage in π-π interactions with aromatic residues in proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(4-chlorophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
- 3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
- 3-[2-(4-nitrophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Uniqueness
Compared to similar compounds, 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one is unique due to the presence of the 4-methylphenyl group, which influences its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Propriétés
IUPAC Name |
3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-6-8-12(9-7-11)15(18)10-16-13-4-2-3-5-14(13)17(19)20-16/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVFIMNMXBLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2583294.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide](/img/structure/B2583296.png)
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2583297.png)





![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2583305.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)


![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)
